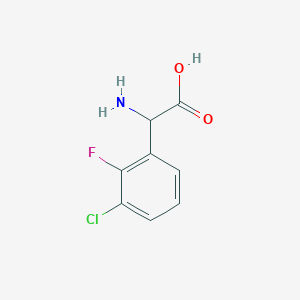

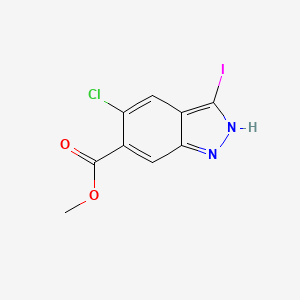

![molecular formula C12H16N4O B2682487 N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide CAS No. 2411199-08-9](/img/structure/B2682487.png)

N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their potential as anticancer agents . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Molecular Structure Analysis

The structures of 1,2,4-triazole derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1. The 1 H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Applications De Recherche Scientifique

Synthetic Routes and Drug Discovery

N-Heterocyclic compounds, including 1,2,3-triazoles, serve as key scaffolds in organic chemistry with applications extending to drug discovery, bioconjugation, and material science. The stability of these compounds under acidic or basic conditions and their ability to engage in hydrogen bonding and dipole-dipole interactions make them valuable in designing new molecules with potential therapeutic applications. The copper(I) catalyzed azide-alkyne cycloaddition, known as a click reaction, is a pivotal method for synthesizing 1,4-disubstituted 1,2,3-triazoles, highlighting the importance of triazole derivatives in creating biologically active molecules (Kaushik et al., 2019).

Therapeutic Potentials and Patents

The triazole family, including 1H-1,2,3-triazole derivatives, is crucial for the development of new drugs due to their wide range of biological activities. The success of triazoles in the pharmaceutical market has spurred research into synthesizing novel triazole compounds with enhanced therapeutic properties. Recent patent reviews between 2008 and 2011 have focused on triazole derivatives with potential anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This emphasizes the ongoing interest in triazole-based compounds for addressing various health challenges (Ferreira et al., 2013).

Eco-friendly Synthesis and Applications

The synthesis of 1,2,3-triazoles through eco-friendly methods has gained traction, focusing on sustainable and efficient production techniques. Advances in copper-catalyzed azide-alkyne cycloadditions (CuAAC) based on eco-friendly procedures have demonstrated the potential for synthesizing triazoles with minimal environmental impact. These methodologies are not only relevant for drug synthesis but also extend to industrial applications in materials science, demonstrating the versatility of triazole derivatives in contributing to greener chemical processes (de Souza et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds with a 1,2,4-triazole core have been found to bind with high affinity to multiple receptors , suggesting that N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide may also interact with various biological targets.

Mode of Action

It’s known that 1,2,4-triazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Compounds with a 1,2,4-triazole core have been associated with a broad spectrum of biological activities , suggesting that N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide may impact multiple biochemical pathways.

Result of Action

Similar 1,2,4-triazole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Propriétés

IUPAC Name |

N-[3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-2-4-11(17)13-8-3-5-10-14-12(16-15-10)9-6-7-9/h9H,3,5-8H2,1H3,(H,13,17)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZZCKGXFZZRMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NCCCC1=NC(=NN1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

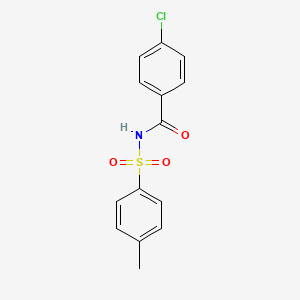

![2-[(15S)-10-(4-Methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2682404.png)

![4-(3,4-dimethoxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2682407.png)

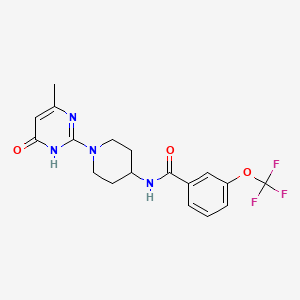

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylbutanamide](/img/structure/B2682408.png)

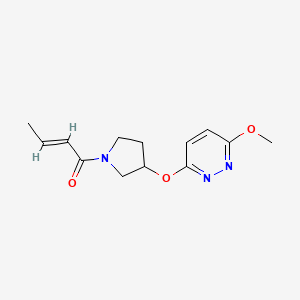

![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2682409.png)

![(2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile](/img/structure/B2682413.png)

![3-Fluoro-4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2682415.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2682417.png)

![2-(Methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B2682418.png)

![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2682425.png)